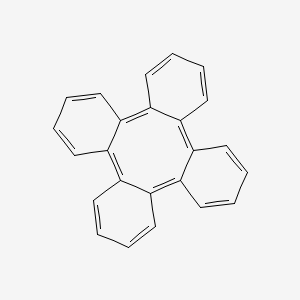

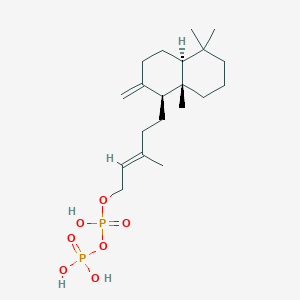

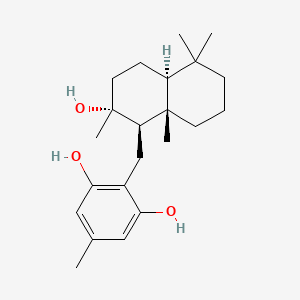

![molecular formula C30H36N2O5S B1236324 3-{6-(3-Amino-benzenesulfinylmethyl)-3-[8-(4-methoxy-phenyl)-octyloxy]-pyridin-2-yl}-acrylic acid](/img/structure/B1236324.png)

3-{6-(3-Amino-benzenesulfinylmethyl)-3-[8-(4-methoxy-phenyl)-octyloxy]-pyridin-2-yl}-acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SB-201146 is a compound known for its role as a leukotriene B4 receptor antagonist. It has a potency range of 10 picomolar to 1 micromolar and plays a critical role in asthma-associated airway inflammation. This compound has been studied extensively for its effects on eosinophil survival, which is a hallmark of asthma pathology .

Chemical Reactions Analysis

SB-201146 undergoes various chemical reactions, primarily focusing on its interaction with leukotriene B4 receptors. The compound is involved in:

Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by others.

Oxidation and Reduction: These reactions may alter the oxidation state of the compound, affecting its activity.

Complex Formation: It forms complexes with leukotriene B4 receptors, inhibiting their activity

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions are typically the modified forms of SB-201146 or its complexes with biological targets.

Scientific Research Applications

SB-201146 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study leukotriene receptor interactions and to develop new receptor antagonists.

Biology: Investigated for its role in modulating immune responses, particularly in conditions involving eosinophils.

Medicine: Explored as a potential therapeutic agent for asthma and other inflammatory diseases due to its ability to inhibit leukotriene B4 receptors

Industry: Utilized in the development of new drugs targeting leukotriene pathways, contributing to the pharmaceutical industry’s efforts to combat inflammatory diseases

Mechanism of Action

SB-201146 exerts its effects by binding to leukotriene B4 receptors, thereby blocking the action of leukotriene B4. This inhibition disrupts the autocrine cysteinyl leukotriene pathway that maintains eosinophil viability. By reversing mast cell- and lymphocyte-induced eosinophil survival, SB-201146 highlights the importance of leukotriene B4 as a paracrine mediator influencing eosinophil survival in inflammatory settings such as asthma .

Comparison with Similar Compounds

SB-201146 is unique in its high affinity and potency as a leukotriene B4 receptor antagonist. Similar compounds include:

Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.

Zafirlukast: Similar to montelukast, it is used to manage asthma by inhibiting leukotriene receptors.

Pranlukast: A leukotriene receptor antagonist used in Japan for asthma treatment

Compared to these compounds, SB-201146 is noted for its specific action on leukotriene B4 receptors and its potential therapeutic role in disrupting eosinophil survival pathways.

Properties

Molecular Formula |

C30H36N2O5S |

|---|---|

Molecular Weight |

536.7 g/mol |

IUPAC Name |

(E)-3-[6-[(3-aminophenyl)sulfinylmethyl]-3-[8-(4-methoxyphenyl)octoxy]pyridin-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C30H36N2O5S/c1-36-26-15-12-23(13-16-26)9-6-4-2-3-5-7-20-37-29-18-14-25(32-28(29)17-19-30(33)34)22-38(35)27-11-8-10-24(31)21-27/h8,10-19,21H,2-7,9,20,22,31H2,1H3,(H,33,34)/b19-17+ |

InChI Key |

IGDCPFCWGRZBEA-HTXNQAPBSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CS(=O)C3=CC=CC(=C3)N)/C=C/C(=O)O |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CS(=O)C3=CC=CC(=C3)N)C=CC(=O)O |

Synonyms |

3-(6-(((3-aminophenyl)sulfinyl)methyl)-3-((8-(4-methoxyphenyl)octyl)oxy)pyridin-2-yl)acrylic acid lithium salt SB 201146 SB-201146 SB201146 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

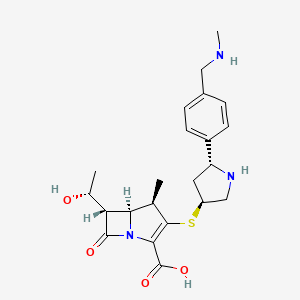

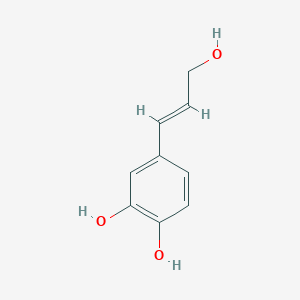

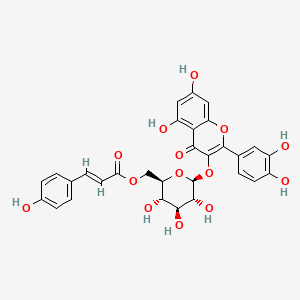

![7-Benzamido-4-hydroxy-3-({4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2-sulfonate](/img/structure/B1236249.png)

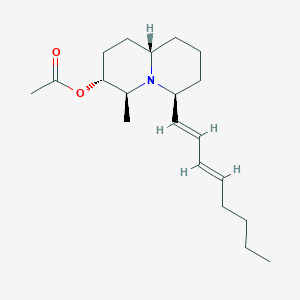

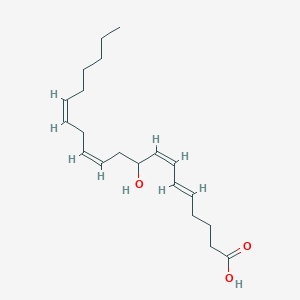

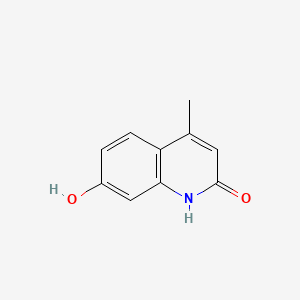

![(4Z)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1236266.png)